molecular formula C12H11NO3S B12124488 2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)- CAS No. 893729-96-9

2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)-

Cat. No.: B12124488
CAS No.: 893729-96-9
M. Wt: 249.29 g/mol
InChI Key: XXKRVYMJYJNUET-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)- is an organic compound that belongs to the class of thiophene carboxylic acids. This compound is characterized by the presence of a thiophene ring, a carboxylic acid group, and a pyridine ring substituted with methoxy and methyl groups. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo substitution reactions, particularly on the thiophene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)- involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

893729-96-9

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

4-(6-methoxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C12H11NO3S/c1-7-3-8(5-13-11(7)16-2)9-4-10(12(14)15)17-6-9/h3-6H,1-2H3,(H,14,15)

InChI Key

XXKRVYMJYJNUET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC)C2=CSC(=C2)C(=O)O

Origin of Product

United States

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